Trimipramine

Catalog No.
S545905
CAS No.
739-71-9
M.F
C20H26N2
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimipramine

CAS Number

739-71-9

Product Name

Trimipramine

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3

InChI Key

ZSCDBOWYZJWBIY-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C

Solubility

Slightly soluble
2.60e-02 g/L

Synonyms

10,11 Dihydro-N,N,beta-trimethyl-5H-dibenz(b,f)azepine-5-propanamine, Apo Trimip, Apo-Trimip, ApoTrimip, beta, Trimipramin, Eldoral, Herphonal, Novo Tripramine, Novo-Tripramine, NovoTripramine, Nu Trimipramine, Nu-Trimipramine, NuTrimipramine, Rhotrimine, Stangyl, Surmontil, Surmontil Maleate, Trimeprimine, Trimidura, Trimineurin, Trimineurin Maleate, Trimipramin AZU, Trimipramin beta, Trimipramin neurazpharm, Trimipramin Stada, Trimipramin-neurazpharm, Trimipramine, Trimipramine Maleate, Trimipramine Maleate (1:1), Trimipramine Maleate (1:1), (+)-Isomer, Trimipramine Maleate (1:1), (+-)-Isomer, Trimipramine Maleate (1:1), (-)-Isomer, Trimipramine Mesylate, Trimipramine Monohydrochloride, Trimipramine, (+-)-Isomer, Trimipramine, (-)-Isomer, Trimipraminneurazpharm

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C

Description

The exact mass of the compound Trimipramine is 294.2096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble2.60e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

[1] (Lippmann et al., 1976):

Applications beyond Depression

While depression is the primary approved use of trimipramine, scientific research has explored its potential benefits in treating various other conditions. Here are some examples:

  • Enuresis (bedwetting): Studies have shown trimipramine to be effective in reducing nighttime bedwetting in children [2].

[2] (Mikkelsen et al., 1983):

  • Chronic pain: Research suggests trimipramine may offer some relief from chronic pain conditions like neuropathic pain [3].

[3] (Sindrup et al., 2005):

  • Narbecolepsy: Limited research indicates trimipramine might be beneficial in managing symptoms of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness [4].

[4] (Mitler et al., 1988):

Advantages and Disadvantages

[5] (Thase et al., 2006):

[6] (Lin et al., 1999):

Ultimately, the decision to use trimipramine should be made by a healthcare professional after considering all individual factors.

Ongoing Research

While trimipramine is a well-established medication, research continues to explore its potential benefits and refine its use. Some ongoing areas of investigation include:

  • Exploring the use of trimipramine in combination with other medications for treatment-resistant depression.
  • Investigating the potential role of trimipramine in managing other mental health conditions, such as anxiety disorders.
  • Understanding the long-term safety and efficacy of trimipramine for various conditions.

Trimipramine is a tricyclic antidepressant primarily used in the treatment of major depressive disorders. It is marketed under various brand names, including Surmontil. The compound is known for its unique pharmacological profile, which sets it apart from other tricyclic antidepressants. Its chemical formula is C20H26N2C_{20}H_{26}N_{2}, and it belongs to the dibenzazepine class of compounds. Trimipramine's mechanism of action is not fully understood but is thought to involve receptor antagonism rather than significant monoamine reuptake inhibition, which is typical of many other tricyclic antidepressants .

The mechanism by which Trimipramine exerts its antidepressant effect is not fully understood. Unlike most TCAs, it seems to have a weak effect on reuptake inhibition of serotonin and norepinephrine, the primary mechanism for many antidepressants [].

Current research suggests Trimipramine may act through various mechanisms, including:

  • Modulation of neurotransmitter receptors: Trimipramine might influence the activity of serotonin and dopamine receptors in the brain, leading to changes in mood and behavior [].
  • Regulation of hormone secretion: Studies suggest Trimipramine may affect the release of hormones like prolactin and cortisol, potentially impacting mood and sleep patterns [].

Trimipramine is generally well-tolerated, but side effects can occur. Common side effects include drowsiness, dry mouth, constipation, dizziness, and urinary problems []. More serious side effects, though rare, can include seizures, heart rhythm problems, and allergic reactions [].

Trimipramine undergoes various metabolic transformations in the body. It is primarily metabolized in the liver to form desmethyltrimipramine, which retains pharmacological activity similar to that of trimipramine itself. Other metabolites include 2-hydroxytrimipramine and trimipramine-N-oxide, which may also contribute to its effects . The compound exhibits weak inhibition of serotonin, norepinephrine, and dopamine reuptake, with its pharmacological activity largely attributed to receptor interactions rather than traditional reuptake mechanisms .

Trimipramine exhibits a range of biological activities:

  • Receptor Binding: It has strong antagonistic effects on histamine H1 receptors and moderate effects on serotonin 5-HT2A and dopamine D2 receptors. Additionally, it interacts with α1-adrenergic receptors and muscarinic acetylcholine receptors .
  • Antidepressant Effects: Its unique profile allows it to provide anxiolytic effects, distinguishing it from other tricyclic antidepressants. This atypical mechanism challenges the monoamine hypothesis of depression, suggesting alternative pathways for therapeutic efficacy .
  • Side Effects: Common side effects include dry mouth, constipation, drowsiness, and potential cardiovascular issues like QT prolongation. Serious side effects can include allergic reactions and blood disorders .

The synthesis of trimipramine involves several steps typically starting from simpler organic compounds. A common synthetic route includes:

  • Formation of the dibenzazepine core through cyclization reactions.
  • Introduction of the dimethylamino group via alkylation techniques.
  • Final modifications to achieve the desired functional groups.

These synthetic pathways often require careful control of reaction conditions to ensure high yields and purity of the final product .

Trimipramine is primarily used for:

  • Depression Treatment: Effective in managing both major depressive episodes and reactive depression.
  • Anxiety Disorders: Due to its anxiolytic properties, it may also be prescribed for anxiety-related conditions.
  • Sleep Disorders: Its sedative effects can be beneficial in treating insomnia associated with depression .

Trimipramine interacts with various enzymes and transporters in the body:

  • Cytochrome P450 Enzymes: It is metabolized by CYP2D6, with polymorphisms in this enzyme affecting its metabolism and efficacy. Poor metabolizers may experience increased side effects or therapeutic failure due to altered drug levels .
  • Drug Interactions: Trimipramine may have additive effects when combined with other central nervous system depressants or anticholinergic drugs, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with trimipramine. Here are some notable examples:

Compound NameClassKey Features
AmitriptylineTricyclic AntidepressantStrong serotonin reuptake inhibition
ClomipramineTricyclic AntidepressantSignificant anticholinergic effects
DesipramineTricyclic AntidepressantMore potent norepinephrine reuptake inhibition
NortriptylineTricyclic AntidepressantLess sedating than trimipramine
DoxepinTricyclic AntidepressantDual action as an antidepressant and antihistamine

Trimipramine's uniqueness lies in its minimal monoamine reuptake inhibition and pronounced receptor antagonism, particularly at histamine H1 sites, which contributes to its distinct therapeutic profile compared to other tricyclic antidepressants .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

294.209598838 g/mol

Monoisotopic Mass

294.209598838 g/mol

Heavy Atom Count

22

LogP

4.2
4.2

Appearance

Solid powder

Melting Point

45 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QJ9MUH57H8
6S082C9NDT
9K5931C1H5

Related CAS

25332-13-2 (mesylate)
3589-21-7 (mono-hydrochloride)
521-78-8 (maleate (1:1))

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (97.67%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of depression and depression accompanied by anxiety, agitation or sleep disturbance
FDA Label

Livertox Summary

Trimipramine is a tricyclic antidepressant used in the therapy of major (endogenous) as well as reactive (exogenous) depression. In clinical trials, trimipramine therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Antidepressant Agents

Pharmacology

Trimipramine is a tricyclic antidepressant. It was thought that tricyclic antidepressants work by inhibiting the re-uptake of the neurotransmitters norepinephrine and serotonin by nerve cells. However, this response occurs immediately, yet mood does not lift for around two weeks. It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus. The hippocampus is part of the limbic system, a part of the brain involved in emotions. Presynaptic receptors are affected: a1 and b1 receptors are sensitized, a2 receptors are desensitised (leading to increased noradrenaline production). Tricyclics are also known as effective analgesics for different types of pain, especially neuropathic or neuralgic pain. A precise mechanism for their analgesic action is unknown, but it is thought that they modulate anti-pain opioid systems in the CNS via an indirect serotonergic route. They are also effective in migraine prophylaxis, but not in abortion of acute migraine attack. The mechanism of their anti-migraine action is also thought to be serotonergic.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AA - Non-selective monoamine reuptake inhibitors
N06AA06 - Trimipramine

Mechanism of Action

Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3564-66-7
3564-75-8
739-71-9

Absorption Distribution and Excretion

Rapid absorption

Metabolism Metabolites

Hepatic
Hepatic Half Life: 11-18 hrs

Wikipedia

Trimipramine
Cubebene

FDA Medication Guides

Surmontil
Trimipramine Maleate
CAPSULE;ORAL
ODYSSEY PHARMS
09/30/2014

Biological Half Life

11-18 hrs

Use Classification

Pharmaceuticals
Pharmaceuticals -> Nervous System -> Antidepressants

Dates

Modify: 2023-08-15

A novel MIP-ECL sensor based on RGO-CeO

Yasamin Nasiri Khonsari, Shiguo Sun
PMID: 33289771   DOI: 10.1039/d0tb01666g

Abstract

A novel molecularly imprinted polymer (MIP)-electrochemiluminescence (MIP-ECL) sensor based on CeO2NP-RGO/Ru(bpy)32+-MIP-chitosan was introduced for the ultrasensitive and ultraselective detection of trimipramine (TRI). TRI-MIP was synthesized via the precipitation polymerization process. A nanocomposite of reduced graphene oxide decorated with ceria (CeO2NP-RGO) was synthesized through a facile sonochemical process. CeO2NP-RGO was utilized for modifying the surface of an electrode which consequently led to an excellent electrical conductivity, enhanced electrochemical and ECL characteristics of Ru(bpy)32+. Electrochemical and ECL behaviors of the MIP-ECL sensor were evaluated. Accordingly, the ECL intensity was significantly enhanced via TRI molecule adsorption on the MIP composite film. The prepared MIP-ECL sensor demonstrated high sensitivity and selectivity as well as good reproducibility and stability for TRI determination under the applied optimal conditions. The assays response for TRI concentration was linear in the range of 0.2-100 pM with a 0.995 correlation coefficient. The limit of detection (LOD) was as small as 0.025 pM (S/N = 3). The recoveries between 91-107% for human serum (RSDs < 4.1%) and 94-104.6% for human urine (RSDs < 3.4%) approve that the MIP-ECL sensor can be used for precise detection of TRI in complex biological matrices. Ultimately, this sensor was utilized successfully for the analysis of TRI in human serum and urine samples without any special pretreatment.


Evaluation of dispersive liquid-liquid microextraction by coupling with green-based agarose gel-electromembrane extraction: An efficient method to the tandem extraction of basic drugs from biological fluids

Hadi Tabani, Ali Shokri, Shakila Tizro, Saeed Nojavan, Pakorn Varanusupakul, Michal Alexovič
PMID: 30952267   DOI: 10.1016/j.talanta.2019.02.078

Abstract

Nowadays, developing new methods for the effective extraction/separation of drugs (present at trace levels) from complicated matrices (as biological fluids) is certainly a great challenge for many operators. In this regard, green-based agarose gel electromembrane extraction (G-EME) was for the first time combined with dispersive liquid-liquid microextraction (DLLME) toward G-EME/DLLME methodology (i.e., tandem extraction approach). Two basic drugs such as trimipramine (TRI) and clomipramine (CLO) extracted from the urine samples, were used as model compounds. Regarding method workflow, analytes were extracted from the 5 mL sample, through a synthesized agarose gel membrane, to the 700 µL aqueous acceptor phase under the optimized conditions (pH of acceptor phase: 2.0; pH of gel membrane: 2.0; pH of donor phase: 4.0, voltage value: 30 V, and extraction time: 25 min). In the next step, acceptor solution was poured to a conic vial and mixed with 100 µL alkaline solution (NaOH, 1 M). Afterwards, DLLME procedure took place again at optimal conditions, i.e., extraction solvent was carbon tetrachloride (10 µL), and dispersive solvent was acetone (100 µL). Ultimately, gas chromatography (GC) was applied for the detection and quantification of drugs. Such G-EME/DLLME configuration has brought two main advantages. Firstly, interferences such as proteins and other large biological molecules were eliminated from biological fluids via G-EME. Further, high enrichment factors (EFs of 260-370 refer to extraction recoveries of 52-74%) were obtained using DLLME with acceptable detection limits (1.0-3.0 ng mL
). Finally, the suggested approach was successfully utilized to determine drugs at trace levels in urine samples.


A new carbon paste electrode modified with MWCNTs and nano-structured molecularly imprinted polymer for ultratrace determination of trimipramine: The crucial effect of electrode components mixing on its performance

Maedeh Akhoundian, Taher Alizadeh, Mohammad Reza Ganjali, Faride Rafiei
PMID: 29631160   DOI: 10.1016/j.bios.2018.03.061

Abstract

A novel carbon nanocomposite paste electrode was prepared and used as a voltammetric sensor for ultratrace determination of trimipramine (TRI) which currently used for the treatment of psychiatric disorders. For this aim, nanoparticles of molecularly imprinted polymer (MIP), synthesized by precipitation polymerization method, and multi-walled carbon nanotubes (MWCNTs) were embedded in a nanocomposite paste electrode. The nanocomposite mixing style demonstrated a significant influence on the final electrode performance. The sensor exhibited linear response range of 1.0 × 10
-2.5 × 10
mol L
and very high sensitivity of 2131 μA μ mol L
. The lower detection limit of the sensor was calculated to be 4.5 × 10
mol L
(S/N = 3). This sensor was applied successfully for highly selective determination of TRI in pharmaceutical formulations, urine and serum samples without applying any sample pretreatment.


Mechanistic study of in vitro chemical interaction of trimipramine drug with barbituric derivative after its oxidation: Electrochemical synthesis of new dibenzazepine derivative

Shahram Lotfi, Esmail Tammari, Azizollah Nezhadali
PMID: 28482512   DOI: 10.1016/j.msec.2017.03.022

Abstract

Electrochemical oxidation of trimipramine in the absence and presence of 1,3 dimethyl barbituric acid as a nucleophile in aqueous solution has been studied using cyclic voltammetry and controlled-potential coulometry electrolysis. Voltammetric studies of electro-oxidation of trimipramine were realized in a range of pH1.0 to 8.0 in the absence and presence of 1,3 dimethyl barbituric acid. Based on the obtained electrochemical results, dimerization is the main reaction of electro-oxidation of trimipramine in the absence of nucleophile. The voltammetric data indicate that the 1,3 dimethyl barbituric acid participation in Michael addition reaction with the oxidized dimeric form of trimipramine via an ECEC electrochemical mechanisms. On the other hand the results indicate existence of a catalytic (EC') electrochemical mechanism in parallel with ECEC electrochemical mechanism. This method provides a facile and one-pot procedure for the synthesis of new dibenzazepine derivative. Finally, a possible mechanism is proposed for the electrode process, on the basis of the present and previous investigations. The product has been characterized by IR,
H NMR,
CNMR and MS methods.


Electromembrane extraction through a virtually rotating supported liquid membrane

Saied Saeed Hosseiny Davarani, Hamid Reza Moazami, Elham Memarian, Saeed Nojavan
PMID: 26462723   DOI: 10.1002/elps.201500296

Abstract

Electromembrane extraction (EME) of model analytes was carried out using a virtually rotating supported liquid membrane (SLM). The virtual (nonmechanical) rotating of the SLM was achieved using a novel electrode assembly including a central electrode immersed inside the lumen of the SLM and five counter electrodes surrounding the SLM. A particular electronic circuit was designed to distribute the potential among five counter electrodes in a rotating pattern. The effect of the experimental parameters on the recovery of the extraction was investigated for verapamil (VPL), trimipramine (TRP), and clomipramine (CLP) as the model analytes and 2-ethyl hexanol as the SLM solvent. The results showed that the recovery of the extraction is a function of the angular velocity of the virtual rotation. The best results were obtained at an angular velocity of 1.83 RadS(-1) (or a rotation frequency of 0.29 Hz).The optimization of the parameters gave higher recoveries up to 50% greater than those of a conventional EME method. The rotating also allowed the extraction to be carried out at shorter time (15 min) and lower voltage (200 V) with respect to the conventional extraction. The model analytes were successfully extracted from wastewater and human urine samples with recoveries ranging from 38 to 85%. The RSD of the determinations was in the range of 12.6 to 14.8%.


Initial fate assessment of teratogenic drug trimipramine and its photo-transformation products - Role of pH, concentration and temperature

Nareman D H Khaleel, Waleed M M Mahmoud, Oliver Olsson, Klaus Kümmerer
PMID: 27855951   DOI: 10.1016/j.watres.2016.10.078

Abstract

Trimipramine (TMP) is an antidepressant drug used for the treatment of a variety of depressive states and other psychiatric disorders. It has been already detected in the aquatic environment. Currently, no further knowledge is available on fate and effects of TMP in the aquatic environment. Therefore, we studied the biodegradability of TMP and of its photolysis transformation products (PTPs) generated by irradiation with polychromatic UV light in aqueous solution. Different conditions including initial drug concentration, pH, and temperature were applied during TMP photolysis. Subsequently, the time courses of TMP and dissolved organic carbon (DOC) concentrations were monitored throughout the whole photo-degradation process. Then, high-resolution mass spectrometry was used to identify and elucidate the structures of the resulting PTPs. After that, the two standardized biodegradation tests, Closed Bottle test (CBT; OECD 301 D) and Manometric Respirometry test (MRT; OECD 301 F), were performed for TMP and its photolytic mixtures to assess the biodegradability of TMP and its PTPs. Finally, the toxicity of TMP and its photolytic mixtures was predicted using different quantitative structure activity relationship (QSAR) software. It was found that after 128 min of UV-irradiation, 91.8% of TMP at the initial concentration of 100 mg L
was eliminated with only 23.9% removal in the DOC. So, it can be pointed out that more than 65% of the degraded TMP is transformed to new non-mineralized PTPs. 14 new PTPs were detected in TMP's photolytic mixtures. Their supposed structures indicate that the proposed photo-transformation pathway is mainly by hydroxylation. The statistical analysis confirms that the differences in the degradation rates of TMP as a function of concentration, pH, and temperature are statistically significant in most cases investigated here. In biodegradation testing, TMP and its PTPs are classified as not readily biodegradable, while LC-MS analysis revealed some PTPs to be eliminated more than TMP itself. Results from QSAR analysis confirmed that some of the PTPs could be biodegradable, and revealed that some of the non-biodegradable PTPs may be human and/or eco-toxic, posing a risk to the environment. Our findings show that TMP under UV-irradiation could lead to the formation of some more easily biodegradable PTPs and some others toxic and non-biodegradable PTPs. Therefore, further studies should be conducted regarding the fate and effects of TMP and its PTPs elucidated in this study on human health and on the environment.


High performance liquid chromatographic determination of ultra traces of two tricyclic antidepressant drugs imipramine and trimipramine in urine samples after their dispersive liquid-liquid microextraction coupled with response surface optimization

Mojtaba Shamsipur, Mehrosadat Mirmohammadi
PMID: 25178259   DOI: 10.1016/j.jpba.2014.08.008

Abstract

Dispersive liquid-liquid microextraction (DLLME) coupled with high performance liquid chromatography by ultraviolet detection (HPLC-UV) as a fast and inexpensive technique was applied to the determination of imipramine and trimipramine in urine samples. Response surface methodology (RSM) was used for multivariate optimization of the effects of seven different parameters influencing the extraction efficiency of the proposed method. Under optimized experimental conditions, the enrichment factors and extraction recoveries were between 161.7-186.7 and 97-112%, respectively. The linear range and limit of detection for both analytes found to be 5-100ng mL(-1) and 0.6ng mL(-1), respectively. The relative standard deviations for 5ng mL(-1) of the drugs in urine samples were in the range of 5.1-6.1 (n=5). The developed method was successfully applied to real urine sample analyses.


Cytochrome P450-mediated inhibition of venlafaxine metabolism by trimipramine

Christoph Kowalewski, Ekkehard Haen, Christoph Hiemke, Florian Ridders, Katharina Endres, Gerhard Gründer, Michael Paulzen, Georgios Schoretsanitis
PMID: 31094902   DOI: 10.1097/YIC.0000000000000268

Abstract

The aim of this study was to ensure patients' safety and to enhance treatment efficacy, knowledge about pharmacokinetic interactions even in complex clinical situations of polypharmacy is invaluable. This study is to uncover the potential of pharmacokinetic interactions between venlafaxine and trimipramine in a naturalistic sample.
Out of a therapeutic drug monitoring database with plasma concentrations of venlafaxine (VEN) and O-desmethylvenlafaxine (ODV), we considered two groups of patients receiving venlafaxine without known cytochrome P450 confounding medications, taking solely venlafaxine: V0 (n = 905), and a group of patients co-medicated with trimipramine, VTRIM (n = 33). For VEN, ODV and active moiety (sum of VEN + ODV) plasma concentrations and dose-adjusted concentrations as well as ODV/VEN ratios were compared between groups using the Mann-Whitney U test with a significance level of 0.05.
Patients co-medicated with trimipramine had higher plasma concentrations of VEN (183.0 vs. 72.0, +154%, P = 0.002) and AM (324.0 vs. 267.5, +21%, P = 0.005) and higher dose adjusted plasma concentrations than patients in the control group (P = 0.001 and P = 0.003). No differences were found for ODV and C/D ODV (P < 0.05 for both comparisons). The metabolite to parent ratio, ODV/VEN, was significantly lower in the VTRIM group (1.15 vs. 2.37, P = 0.012).
Findings suggest inhibitory effects of trimipramine on venlafaxine pharmacokinetics most likely via an inhibition of CYP 2D6 or by saturated enzyme capacity. The lack of in vitro data hampers the understanding of the exact mechanisms. Clinicians should be aware of drug-drug interactions when combining these agents. Therapeutic drug monitoring helps to ensure treatment efficacy and patients' safety.


In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury-Lessons Learned

Anssi Lipponen, Teemu Natunen, Mika Hujo, Robert Ciszek, Elina Hämäläinen, Jussi Tohka, Mikko Hiltunen, Jussi Paananen, David Poulsen, Emilia Kansanen, Xavier Ekolle Ndode-Ekane, Anna-Liisa Levonen, Asla Pitkänen
PMID: 31671916   DOI: 10.3390/ijms20215395

Abstract

We developed a pipeline for the discovery of transcriptomics-derived disease-modifying therapies and used it to validate treatments in vitro and in vivo that could be repurposed for TBI treatment. Desmethylclomipramine, ionomycin, sirolimus and trimipramine, identified by in silico LINCS analysis as candidate treatments modulating the TBI-induced transcriptomics networks, were tested in neuron-BV2 microglial co-cultures, using tumour necrosis factor α as a monitoring biomarker for neuroinflammation, nitrite for nitric oxide-mediated neurotoxicity and microtubule associated protein 2-based immunostaining for neuronal survival. Based on (a) therapeutic time window in silico, (b) blood-brain barrier penetration and water solubility, (c) anti-inflammatory and neuroprotective effects in vitro (
< 0.05) and (d) target engagement of Nrf2 target genes (
< 0.05), desmethylclomipramine was validated in a lateral fluid-percussion model of TBI in rats. Despite the favourable in silico and in vitro outcomes, in vivo assessment of clomipramine, which metabolizes to desmethylclomipramine, failed to demonstrate favourable effects on motor and memory tests. In fact, clomipramine treatment worsened the composite neuroscore (
< 0.05). Weight loss (
< 0.05) and prolonged upregulation of plasma cytokines (
< 0.05) may have contributed to the worsened somatomotor outcome. Our pipeline provides a rational stepwise procedure for evaluating favourable and unfavourable effects of systems-biology discovered compounds that modulate post-TBI transcriptomics.


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